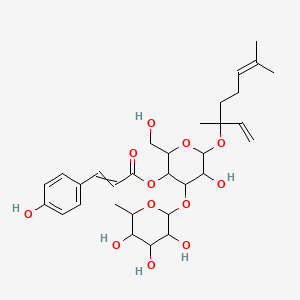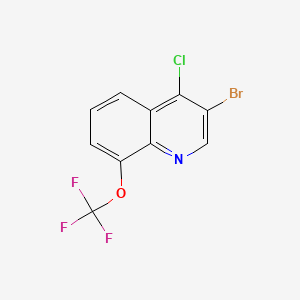
3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline” is a chemical compound with the molecular formula C10H4BrClF3NO . It’s a part of the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines are important in the field of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethoxylated compounds, like our compound of interest, is a substantial challenge. A practical method involves nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . This method demonstrates broad scope and good functional group compatibility .Molecular Structure Analysis
The molecular structure of “3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline” consists of a quinoline core with bromo, chloro, and trifluoromethoxy substituents . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline is involved in various synthesis and chemical property studies. For instance, the synthesis of 4-(trifluoromethyl)quinoline derivatives through condensation and cyclization of trifluoroacetoacetate with anilines, followed by phosphoryl tribromide heating, illustrates the compound's role in generating quinoline derivatives with potential for further functionalization (Lefebvre, Marull, & Schlosser, 2003). Additionally, the conversion of haloquinolines into various functionalized quinolines via bromine–magnesium exchange demonstrates the utility of such compounds in organic synthesis, showcasing their importance in the preparation of organomagnesium derivatives for reaction with electrophiles (Dumouchel, Mongin, Trécourt, & Quéguiner, 2003).
Corrosion Inhibition
Research on the effect of hydrocarbon chain length for acid corrosion inhibition of mild steel by quinoline derivatives highlights the compound's potential application in protecting metals against corrosion. This study found that quinoline derivatives act as effective anodic-type inhibitors, with the adsorption of these compounds on mild steel surfaces following the Langmuir adsorption isotherm equation, indicating the formation of a protective layer on the metal surface (Tazouti et al., 2021).
Antimicrobial and Antimalarial Agents
The design and synthesis of new quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents showcase the bioactivity of quinoline derivatives. These compounds, synthesized from intermediates including bromo-chloro-quinolinyl derivatives, were tested for their antimicrobial activity against various microorganisms and their antimalarial activity towards Plasmodium falciparum, highlighting the potential therapeutic applications of such compounds (Parthasaradhi et al., 2015).
Zukünftige Richtungen
The future directions for “3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline” would depend on its potential applications. Given the importance of trifluoromethoxylated compounds in pharmaceuticals and agrochemicals , there could be interest in developing new synthetic methods, studying its biological activity, and exploring its potential uses.
Eigenschaften
IUPAC Name |
3-bromo-4-chloro-8-(trifluoromethoxy)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3NO/c11-6-4-16-9-5(8(6)12)2-1-3-7(9)17-10(13,14)15/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJMYTWBYFSXSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671190 |
Source


|
| Record name | 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline | |
CAS RN |
1204812-16-7 |
Source


|
| Record name | 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

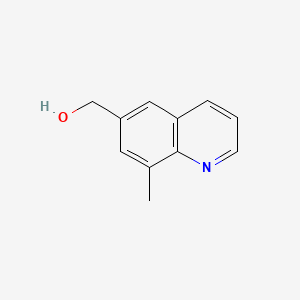
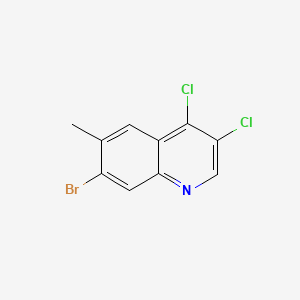

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-cyano-](/img/structure/B598367.png)

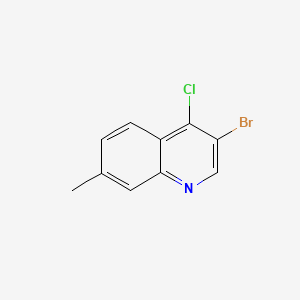
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B598370.png)

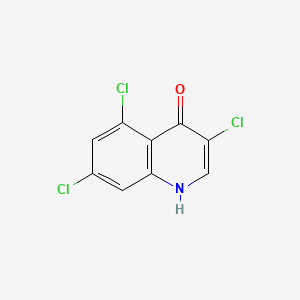
![Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B598377.png)
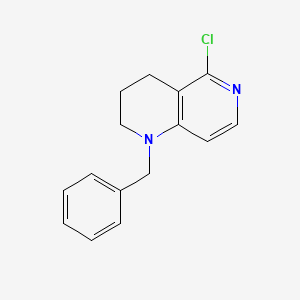
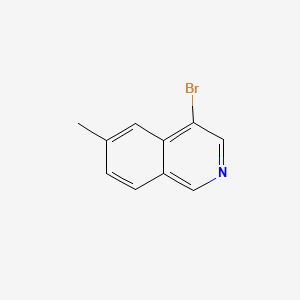
![Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B598382.png)
